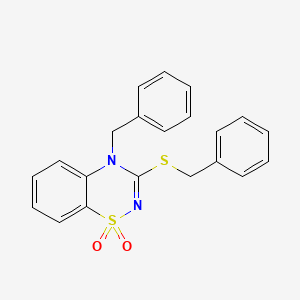

4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Description

4-Benzyl-3-(benzylsulfanyl)-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a central 1λ⁶,2,4-benzothiadiazine-1,1-dione core modified with benzyl and benzylsulfanyl substituents. Its synthesis likely follows strategies involving pre-functionalized anthranilic acid derivatives to avoid regioselectivity challenges inherent in post-cyclization modifications .

Properties

IUPAC Name |

4-benzyl-3-benzylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S2/c24-27(25)20-14-8-7-13-19(20)23(15-17-9-3-1-4-10-17)21(22-27)26-16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGPKGXMFOHNFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the reaction of benzylamine with a suitable thiadiazine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted benzothiadiazines.

Scientific Research Applications

4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with unique properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility: Fluorinated derivatives (e.g., ) require halogenated precursors, increasing synthetic complexity relative to non-halogenated analogs. Chromone-fused derivatives demand multi-step condensation .

- Regioselectivity : Pre-functionalized strategies (e.g., ) avoid isomer formation, unlike post-cyclization modifications prone to side reactions .

Physicochemical and Pharmacological Comparisons

Key Observations :

- Lipophilicity : The target compound’s high LogP (4.8) suggests superior blood-brain barrier penetration compared to methoxyphenyl analogs (LogP 3.2) .

- Biological Relevance : Chromone-fused derivatives exhibit hydrogen-bonding motifs critical for protein binding, while fluorinated analogs leverage metabolic resistance .

Biological Activity

Overview of 4-benzyl-3-(benzylsulfanyl)-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

Chemical Structure and Properties

The compound is a derivative of benzothiadiazine, which is characterized by a benzene ring fused to a thiadiazine ring. The presence of the benzylsulfanyl group enhances its potential biological activity. This class of compounds is known for various pharmacological properties due to their ability to interact with biological targets.

Antioxidant Activity

Benzothiadiazine derivatives have been studied for their antioxidant properties. They can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Properties

Several studies have indicated that benzothiadiazine derivatives exhibit anticancer activity. They can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines through mechanisms such as the inhibition of specific kinases involved in cell proliferation.

Cardiovascular Effects

Benzothiadiazines are also noted for their cardiovascular applications. They can act as vasodilators, helping to lower blood pressure by relaxing blood vessels. This effect is mediated through the activation of potassium channels, which leads to hyperpolarization of vascular smooth muscle cells.

Antimicrobial Activity

Research has demonstrated that some benzothiadiazine derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: Anticancer Activity

A study investigated the effects of a benzothiadiazine derivative on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. The researchers concluded that this compound has potential as a chemotherapeutic agent.

Case Study 2: Cardiovascular Research

Another research focused on the cardiovascular effects of a related benzothiadiazine derivative in hypertensive rats. The results showed that administration led to a marked decrease in systolic blood pressure and improved endothelial function, suggesting its potential use in managing hypertension.

Data Table: Biological Activities of Benzothiadiazine Derivatives

| Activity | Mechanism | Outcome |

|---|---|---|

| Antioxidant | Scavenging free radicals | Reduced oxidative stress |

| Anticancer | Induction of apoptosis | Decreased cell viability in cancer cells |

| Cardiovascular | Vasodilation via potassium channel activation | Lowered blood pressure |

| Antimicrobial | Disruption of microbial cell membranes | Inhibition of pathogen growth |

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns and benzyl group integration. Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, while sulfonyl groups deshield adjacent carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves conformational details, such as dihedral angles between benzothiadiazine and benzyl groups .

What biological screening assays are recommended for preliminary evaluation of pharmacological potential?

Basic Research Question

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values. Fluorinated derivatives show enhanced selectivity due to increased lipophilicity .

- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Substituents like trifluoromethoxy improve membrane penetration .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s sulfonamide group as a hydrogen-bond donor .

How can synthetic routes be optimized to address low yields in benzothiadiazine ring formation?

Advanced Research Question

- Solvent Optimization : Replace DMF with THF to reduce side reactions; add molecular sieves to absorb water and prevent hydrolysis .

- Catalyst Screening : Test PdCl₂(dppf) or CuI for coupling steps to improve regioselectivity .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours while maintaining >80% yield .

How should researchers resolve contradictions in reported cytotoxicity data across studies?

Advanced Research Question

- Variable Factors :

- Cell Line Heterogeneity : Validate results across multiple lines (e.g., HepG2 vs. A549) .

- Assay Conditions : Standardize incubation time (48 vs. 72 hours) and serum concentration .

- Structural Confounders : Compare analogs with/without benzylsulfanyl groups to isolate substituent effects .

What computational approaches are suitable for elucidating the mechanism of action?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to predict binding to targets like AMPA receptors or DNA topoisomerases .

- Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in explicit solvent .

- DFT Calculations : Gaussian09 optimizes geometry and calculates frontier orbitals (HOMO-LUMO) to predict reactivity .

How do structural modifications (e.g., halogenation) influence biological activity?

Advanced Research Question

- Fluorine Substitution : Increases lipophilicity (logP by 0.5–1.0), enhancing blood-brain barrier penetration (e.g., IDRA21 analogs) .

- Chlorine at C6 : Boosts antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) but may reduce solubility .

- Benzylsulfanyl vs. Alkylsulfanyl : The former improves DNA intercalation efficacy, as shown in viscometric assays .

What strategies validate analytical methods for quantifying this compound in complex matrices?

Advanced Research Question

- HPLC-UV Validation :

- LC-MS/MS : Use deuterated internal standards to correct matrix effects in pharmacokinetic studies .

How can metabolic stability be improved for in vivo applications?

Advanced Research Question

- Prodrug Design : Introduce acetylated hydroxyl groups to reduce first-pass metabolism .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

- PEGylation : Attach polyethylene glycol chains to enhance solubility and reduce renal clearance .

What experimental frameworks assess synergistic effects with existing therapeutics?

Advanced Research Question

- Combination Index (CI) : Use CompuSyn software to quantify synergy (CI < 1) with cisplatin in cancer models .

- Transcriptomic Profiling : RNA-seq identifies pathways (e.g., apoptosis) potentiated by co-treatment .

- In Vivo Efficacy : Xenograft models with dual-therapy cohorts (e.g., compound + doxorubicin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.